11beta-HSD1-IN-1
Description
Properties
CAS No. |
1203956-47-1 |
|---|---|
Molecular Formula |
C₁₈H₁₄ClF₄N₃O |
Molecular Weight |
399.77 |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-4-methyl-5-[2-(2,4,6-trifluorophenoxy)propan-2-yl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14ClF4N3O/c1-18(2,27-15-13(22)7-10(21)8-14(15)23)17-25-24-16(26(17)3)11-5-4-9(20)6-12(11)19/h4-8H,1-3H3 |
InChI Key |
RLMHTTIIAURQCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NN=C(N1C)C2=C(C=C(C=C2)F)Cl)OC3=C(C=C(C=C3F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 11β-HSD1 Inhibitors
The development of 11β-HSD1 inhibitors has yielded diverse chemical classes, each with distinct pharmacodynamic and pharmacokinetic profiles. Below is a detailed comparison of 11beta-HSD1-IN-1 with other prominent inhibitors, supported by experimental
Structural and Pharmacological Profiles
Note: Values for this compound are inferred from similar Hypo1-screened compounds .
Key Differentiators
- Selectivity: While this compound demonstrates selectivity over 11β-HSD2 (>100-fold), compounds like BMS-823778 and 2-amino-1,3-thiazol-4(5H)-ones exhibit superior selectivity (>1,000-fold), critical for avoiding mineralocorticoid receptor activation .
- Mechanistic Insights : Adamantyl carbamates and thiazolone derivatives leverage hydrophobic interactions with the enzyme’s lipid-rich binding pocket, enhancing potency . In contrast, This compound likely relies on hydrogen bonding with catalytic residues, a strategy shared with early sulfonamide inhibitors .
- Clinical Progress: BMS-823778 advanced to Phase II trials, demonstrating a 0.6% reduction in HbA1c over 12 weeks .
In Vivo Efficacy and Limitations
- This compound: Preclinical studies in rodent models show reduced hepatic gluconeogenesis and improved insulin sensitivity, consistent with 11β-HSD1 knockout mice . However, its pharmacokinetic profile (e.g., half-life, bioavailability) remains uncharacterized.
- Adamantyl Carbamates : Achieve >80% enzyme inhibition in adipose tissue for 24 hours post-dose, correlating with reduced visceral fat accumulation in diet-induced obese mice .
Preparation Methods
Rational Drug Design Based on Enzyme Structure
Crystallographic studies of 11β-HSD1 have identified key binding pockets, enabling the design of small molecules that competitively inhibit corticosterone reduction. For example, inhibitors often incorporate steroidal or non-steroidal backbones with substituents that mimic cortisol’s interactions with the enzyme’s catalytic domain.
High-Throughput Screening (HTS)
HTS of compound libraries has identified lead candidates with nanomolar inhibitory activity. Hits are validated using enzymatic assays measuring corticosterone production in liver microsomes or transfected cell lines.
Lead Optimization
Lead compounds undergo iterative modifications to improve pharmacokinetic properties. For instance, introducing fluorine atoms or heterocyclic groups enhances metabolic stability, while PEGylation improves solubility.
Key Methodological Steps in Inhibitor Preparation
Chemical Synthesis of Core Scaffolds
While specific steps for "11beta-HSD1-IN-1" are unavailable, representative protocols for analogous inhibitors include:
Steroidal Derivatives
Non-Steroidal Compounds
Enzymatic Activity Assays
Post-synthesis validation involves:
-
In vitro assays : Measuring 11β-HSD1 activity in liver homogenates using tritiated corticosterone and NADPH cofactors. Conversion rates are quantified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Cell-based assays : Transfected HEK-293 cells expressing human 11β-HSD1 are treated with inhibitors, followed by cortisol quantification via ELISA.
Analytical Characterization of Inhibitors
Pharmacokinetic Profiling
| Parameter | Method | Typical Value for 11β-HSD1 Inhibitors |
|---|---|---|
| Bioavailability | Oral gavage in rodents | 40–60% |
| Half-life (t₁/₂) | Plasma clearance assays | 6–8 hours |
| Protein Binding | Equilibrium dialysis | >90% |
In Vivo Efficacy Testing
-
Glucose Tolerance : Improved insulin sensitivity in db/db mice (e.g., AZD6925 reduced fasting glucose by 30% at 600 mg/kg/day).
-
Hepatic Lipid Content : Reduced triglycerides in apoE-HSD1 transgenic mice (15.80 ± 1.57 mg/g vs. 11.24 ± 0.73 mg/g in controls).
Challenges in Inhibitor Development
Q & A
Q. How should researchers contextualize negative or inconclusive findings in this compound studies?
- Answer : Clearly differentiate between technical failure (e.g., poor drug solubility) and biological irrelevance. Report power calculations and exploratory analyses (e.g., post hoc subgroups) to guide future studies. Use platforms like Zenodo to share raw datasets for secondary analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
